molecular formula C17H11Cl4N5O2 B11104219 N,N'-bis(2,5-dichlorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine

N,N'-bis(2,5-dichlorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine

Cat. No.: B11104219
M. Wt: 459.1 g/mol
InChI Key: VVNUDNNUJBSYBE-UHFFFAOYSA-N
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Description

N-[2-(2,5-Dichloroanilino)-6-methyl-5-nitro-4-pyrimidinyl]-N-(2,5-dichlorophenyl)amine is a complex organic compound characterized by the presence of multiple functional groups, including nitro, aniline, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dichloroanilino)-6-methyl-5-nitro-4-pyrimidinyl]-N-(2,5-dichlorophenyl)amine typically involves multi-step organic reactions. One common route includes the following steps:

    Chlorination: The addition of chlorine atoms to the aniline and phenyl rings.

    Amination: The formation of an amine group by reacting with aniline derivatives.

    Coupling Reaction: The final step involves coupling the chlorinated aniline and phenyl derivatives with the nitrated pyrimidine under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced under specific conditions to yield various derivatives.

    Substitution: Halogen atoms in the aniline and phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Derivatives: Formed by the substitution of halogen atoms with other functional groups.

Scientific Research Applications

N-[2-(2,5-Dichloroanilino)-6-methyl-5-nitro-4-pyrimidinyl]-N-(2,5-dichlorophenyl)amine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloroaniline: A precursor in the synthesis of the target compound.

    2,4-Dichloroaniline: Another isomer with similar properties but different reactivity.

    3,5-Dichloroaniline: Used in the synthesis of related compounds with different substitution patterns.

Uniqueness

N-[2-(2,5-Dichloroanilino)-6-methyl-5-nitro-4-pyrimidinyl]-N-(2,5-dichlorophenyl)amine is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.

Properties

Molecular Formula

C17H11Cl4N5O2

Molecular Weight

459.1 g/mol

IUPAC Name

2-N,4-N-bis(2,5-dichlorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C17H11Cl4N5O2/c1-8-15(26(27)28)16(23-13-6-9(18)2-4-11(13)20)25-17(22-8)24-14-7-10(19)3-5-12(14)21/h2-7H,1H3,(H2,22,23,24,25)

InChI Key

VVNUDNNUJBSYBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=C(C=CC(=C2)Cl)Cl)NC3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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